molecular formula C8H14O2 B15211115 Cyclopentyl propionate CAS No. 22499-66-7

Cyclopentyl propionate

Cat. No.: B15211115
CAS No.: 22499-66-7
M. Wt: 142.20 g/mol
InChI Key: MRKZAZMYXYSBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl propionate is an organic compound with the molecular formula C8H14O2. It is an ester formed from cyclopentanol and propionic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl propionate can be synthesized through the esterification reaction between cyclopentanol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes often use large-scale reactors and optimized reaction conditions to ensure efficient production. The use of catalysts and controlled temperatures is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl propionate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclopentanol and propionic acid.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Cyclopentanol and propionic acid.

    Reduction: Cyclopentyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl propionate involves its hydrolysis to release cyclopentanol and propionic acid. In pharmaceutical applications, such as testosterone cyclopentylpropionate, the ester is slowly hydrolyzed in the body to release the active hormone, providing a prolonged effect .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl acetate: An ester formed from cyclopentanol and acetic acid.

    Cyclopentyl butyrate: An ester formed from cyclopentanol and butyric acid.

    Cyclopentyl formate: An ester formed from cyclopentanol and formic acid.

Uniqueness

Cyclopentyl propionate is unique due to its specific ester group, which provides distinct chemical properties and reactivity. Its use in long-acting pharmaceutical formulations, such as testosterone cyclopentylpropionate, highlights its importance in medical applications .

Properties

CAS No.

22499-66-7

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

cyclopentyl propanoate

InChI

InChI=1S/C8H14O2/c1-2-8(9)10-7-5-3-4-6-7/h7H,2-6H2,1H3

InChI Key

MRKZAZMYXYSBDG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.